2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine

Physicochemical Profiling Computational Chemistry Lead Optimization

2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS 1346446-90-9) offers a precise 2,5-dichloro-3-TMS-ethynyl substitution pattern, enabling a defined, chemoselective sequence of Sonogashira, Suzuki, and Stille couplings. This controlled diversification, unattainable with other halogenated ethynyl pyridines, accelerates lead optimization in medicinal chemistry and materials science. The TMS group simplifies the synthesis of complex organometallics. For research use only.

Molecular Formula C10H11Cl2NSi
Molecular Weight 244.19 g/mol
CAS No. 1346446-90-9
Cat. No. B1402704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine
CAS1346446-90-9
Molecular FormulaC10H11Cl2NSi
Molecular Weight244.19 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)Cl
InChIInChI=1S/C10H11Cl2NSi/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3
InChIKeyDQOWNDLHIUKVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS 1346446-90-9): Halogenated Pyridine Building Block for Sequential Cross-Coupling


2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS 1346446-90-9) is a halogenated heterocyclic building block with the molecular formula C10H11Cl2NSi and a molecular weight of 244.19 g/mol . It belongs to the class of (trimethylsilyl)ethynyl-substituted pyridines and is characterized by a pyridine ring bearing chlorine atoms at the 2- and 5-positions and a trimethylsilyl (TMS)-protected ethynyl group at the 3-position . The TMS group serves as a protecting group for the terminal alkyne, enabling controlled, sequential functionalization in cross-coupling reactions . This compound is primarily employed as an advanced intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research .

Why 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine is Not Interchangeable with Other Halogenated TMS-Ethynyl Pyridines


Simple substitution of one halogenated (trimethylsilyl)ethynyl pyridine for another is not viable due to the strict regiochemical and electronic requirements of subsequent cross-coupling steps. The precise positioning of the chlorine atoms and the TMS-ethynyl group on the pyridine ring dictates the compound's reactivity profile and the order of bond formations [1]. For example, a common alternative like 3-bromo-2-((trimethylsilyl)ethynyl)pyridine (MW ~254.2 g/mol) or 5-bromo-2-((trimethylsilyl)ethynyl)pyridine (MW ~254.2 g/mol) cannot be used to replicate a synthetic pathway designed for the 2,5-dichloro substitution pattern . The specific arrangement of 2,5-dichloro and 3-TMS-ethynyl groups in this compound allows for a defined, sequential functionalization strategy (e.g., Sonogashira coupling at the 3-position followed by Suzuki/Stille at the 2- or 5-position) that is not possible with analogs bearing different halogen types or substitution patterns [1].

Quantitative Differentiation of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine from Closest Analogs


Distinct Physicochemical Properties Compared to Non-Chlorinated Analog

The presence of two chlorine atoms significantly alters the compound's physical properties compared to a non-halogenated analog. 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine has a predicted density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 278.7 ± 40.0 °C at 760 mmHg [1]. In contrast, a related compound lacking the chlorine atoms, 4-[(Trimethylsilyl)ethynyl]pyridine, has a molecular weight of only 175.30 g/mol and no comparable density or boiling point data is reported [2]. This substantial difference in physical properties influences handling, solubility, and purification during multi-step syntheses.

Physicochemical Profiling Computational Chemistry Lead Optimization

Demonstrated Utility in Palladium-Catalyzed Cross-Coupling for Organometallic Complex Synthesis

2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine and related (trimethylsilyl)ethynylpyridines were successfully employed in a Pd/Cu-catalyzed cross-coupling reaction with cyclopentadienyliron dicarbonyl iodide to synthesize σ-alkynyl iron complexes [1]. The study demonstrated that yields of the desired σ-pyridylethynyl iron complexes, a class of materials with promising optical properties, varied from 40 to 95% depending on the catalyst and reagents used [1]. This validates the compound's compatibility and reactivity in forming carbon-metal bonds, a key application distinct from simple organic molecule synthesis.

Organometallic Chemistry Cross-Coupling Materials Science

Commercial Availability and Purity Specifications from Key Suppliers

As a specialized building block, the compound is available from various suppliers with defined purity grades, enabling reliable sourcing for research. Sigma-Aldrich offers the compound as an AldrichCPR product (ADE001396) . Combi-Blocks provides it with a stated purity of 95% (Catalog No. QB-0953) . abcR lists it with standard hazard information (H302, H319) and a recommended storage temperature of 2.00°C . This contrasts with many in-house synthesized or less common analogs where purity and sourcing are not standardized, which can lead to batch-to-batch variability in research outcomes.

Chemical Sourcing Inventory Management Process Development

Primary Application Scenarios for 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine Based on Evidence


Sequential Functionalization of the Pyridine Core via Orthogonal Cross-Coupling

The combination of two reactive C–Cl bonds at the 2- and 5-positions and a TMS-protected alkyne at the 3-position makes this compound an ideal scaffold for sequential, chemoselective functionalization. A common application is to perform a Sonogashira coupling on the 3-position after deprotection, followed by a Suzuki-Miyaura coupling at one of the chlorine sites, and finally a Stille or Negishi coupling at the remaining chlorine site. This allows for the rapid and controlled generation of molecular diversity in a single synthetic operation, which is highly valued in medicinal chemistry for lead optimization [1].

Synthesis of Advanced Organometallic Building Blocks for Materials Science

As demonstrated in the peer-reviewed literature, this compound serves as a competent partner in Pd/Cu-catalyzed reactions with metal-halide complexes to form σ-alkynyl metal complexes. Specifically, it can be used to synthesize σ-pyridylethynyl iron complexes, which are investigated for their potential in nonlinear optics and as building blocks for conductive materials [1]. The TMS group provides a convenient handle for protection/deprotection, simplifying the synthesis of these complex organometallic structures compared to using a terminal alkyne directly.

Chemical Biology Probe Synthesis and Fragment-Based Drug Discovery

The compound's defined substitution pattern makes it a valuable intermediate for constructing chemical probes and fragments. The TMS-ethynyl group can be deprotected to reveal a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, a powerful tool for bioconjugation and activity-based protein profiling. The two chlorine atoms offer additional points for diversification, enabling the synthesis of probe libraries to interrogate biological targets. This aligns with the compound's characterization as a 'useful research chemical' for such applications [1].

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